molecular formula C11H13FN2S B11773442 N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine

N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine

Cat. No.: B11773442
M. Wt: 224.30 g/mol
InChI Key: GTLQUHPYIWENFW-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine is a chemical compound featuring a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. Researchers should note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. The 2-aminothiazole core is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, antitumor activities . Specifically, derivatives similar to this compound, which incorporate a fluorophenyl moiety, have been investigated as potential tubulin polymerization inhibitors . Tubulin is a critical target for anticancer drug development, as its inhibition disrupts microtubule formation, leading to the suppression of cell division and induction of apoptosis in proliferating cells . The presence of the 2-fluorophenyl group is a common strategy in lead optimization to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block for researchers in chemical biology and medicinal chemistry. It can be used as a key intermediate in the synthesis of more complex molecules for screening against various biological targets, such as kinases and other enzymes involved in signal transduction pathways . Furthermore, it provides a core scaffold for structure-activity relationship (SAR) studies, allowing scientists to explore how modifications to the structure influence potency and selectivity, thereby aiding in the design of novel therapeutic agents.

Properties

Molecular Formula

C11H13FN2S

Molecular Weight

224.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-5,5-dimethyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13FN2S/c1-11(2)7-13-10(15-11)14-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

GTLQUHPYIWENFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=CC=C2F)C

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive fluorophenyl groups.

  • Base Loading : NaOH facilitates deprotonation of cysteamine, but excess base could hydrolyze the nitrile.

  • Solvent-Free Conditions : Minimizes purification steps but may limit scalability for viscous intermediates.

Multicomponent One-Pot Synthesis Using Elemental Sulfur

A novel aqueous one-pot synthesis for 2-iminothiazolines and 2-aminothiazoles employs isocyanides, amines, and elemental sulfur. Adapting this for the target compound would involve:

  • 2-Fluoroaniline as the amine component.

  • Dimethyl-substituted isocyanide to introduce the 5,5-dimethyl group.

  • Elemental sulfur or polysulfides as the sulfur source.

The reaction proceeds via in situ thiourea formation, followed by cyclization. For example, combining 2-fluoroaniline, tert-butyl isocyanide, and sulfur in water at 50°C yields the thiazoline core. This method offers excellent atom economy and avoids organic solvents, aligning with green chemistry principles. However, regioselectivity in forming the 4,5-dihydrothiazole ring must be controlled via pH adjustments or templating agents.

Key Data for Analogous Reactions

ComponentRoleExample YieldConditions
2-FluoroanilineAmine85%H2O, 50°C, 12 h
tert-Butyl isocyanideIsocyanide
S8Sulfur source

Thiourea Intermediate Cyclization

Thioureas serve as precursors for thiazoline rings via base-mediated cyclization. Source outlines a two-step process:

  • Thiourea Synthesis : Reacting 2-fluoroaniline with 2-isothiocyanato-5,5-dimethyl-4,5-dihydrothiazole in dichloromethane (DCM) at room temperature.

  • Cyclization : Treating the thiourea with NaOH or K2CO3 to induce ring closure.

This method is highly modular, allowing for precise substitution at both the aniline and thiazoline positions. For instance, analogous thioureas derived from 4-fluorophenyl isothiocyanate and methallylamine achieve 72–94% yields after precipitation. Critical parameters include:

  • Solvent Choice : DCM or THF for thiourea formation.

  • Cyclization Base : Strong bases (e.g., NaOH) may degrade sensitive fluorinated aromatics, necessitating milder conditions (e.g., NaHCO3).

Characterization Data for Thiourea Intermediates

  • 1H NMR : Thiourea NH protons resonate at δ 8.32–11.3 ppm.

  • 13C NMR : Thiazoline carbons appear at δ 165–180 ppm (C=S).

Comparative Analysis of Synthetic Routes

MethodYield RangeAdvantagesLimitations
Cyclocondensation90–98%Solvent-free, high efficiencyRequires custom 2,2-dimethylcysteamine
Multicomponent70–85%Green conditions, one-potLimited precedent for fluorinated products
Thiourea Cyclization72–94%Modular, high purityMulti-step, solvent-intensive
Hantzsch AdaptationWell-established mechanismUnproven for dimethylthiazolines

Analytical Characterization

Successful synthesis requires validation via:

  • 1H NMR : Expected signals include aromatic protons (δ 6.8–7.6 ppm), thiazoline CH2 (δ 3.4–4.5 ppm), and dimethyl groups (δ 1.2–1.5 ppm).

  • 13C NMR : Key peaks include C=S (δ 165–180 ppm), quaternary carbons (δ 130–140 ppm), and CF (δ 115–125 ppm).

  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=S vibrations (1100–1200 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the thiazole ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the aromatic ring significantly impacts electronic and steric properties. Key analogs include:

Compound Name Substituent Electronic Effect Molecular Formula Molecular Weight CAS Number Reference
N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine 2-Fluoro Electron-withdrawing C₁₁H₁₄FN₂S 234.30 Not provided -
N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine 2-Ethoxy Electron-donating C₁₃H₁₉N₂OS 263.37 519150-60-8
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine H (No substituent) Neutral C₉H₁₀N₂S 178.25 -

Key Observations :

  • The 2-fluoro group enhances electrophilicity and may improve metabolic stability compared to the electron-donating 2-ethoxy group .

Heterocycle Variations

The nature of the heterocycle influences electronic density and hydrogen-bonding capacity:

Compound Name Heterocycle Type Key Atom Molecular Weight Reference
This compound Thiazole (dihydro) Sulfur 234.30 -
5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-amine Oxazole (dihydro) Oxygen Not provided

Key Observations :

  • Thiazole (containing sulfur) offers greater lipophilicity compared to oxazole (oxygen), which may enhance membrane permeability in drug design .

Research Findings and Implications

While direct comparative studies are absent in the provided evidence, structural analysis suggests:

Electronic Effects : The 2-fluoro substituent likely increases resistance to oxidative metabolism compared to ethoxy or unsubstituted analogs, a critical factor in pharmacokinetics.

Heterocycle Impact : Thiazole derivatives generally exhibit stronger π-π stacking interactions than oxazoles due to sulfur’s polarizability, which could enhance binding to aromatic residues in enzymes or receptors.

Steric Considerations : The 5,5-dimethyl group in the target compound may restrict rotational freedom, favoring bioactive conformations.

Limitations :

  • No experimental data on solubility, melting points, or biological activity are available in the provided sources.
  • Further studies using crystallographic tools (e.g., SHELX , ORTEP ) are needed to elucidate 3D conformations and intermolecular interactions.

Biological Activity

N-(2-Fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring structure, which is known for its versatility and reactivity in biological systems. The presence of the fluorinated phenyl group enhances its biological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring and a fluorinated phenyl substituent. This combination is significant as it influences the compound's interaction with biological targets.

Property Description
Molecular Formula C11_{11}H12_{12}FN1_{1}S
Molecular Weight 223.29 g/mol
Solubility Soluble in organic solvents

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with thiazole rings have been reported to possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For instance, it has demonstrated cytotoxic effects in vitro against human lung cancer cell lines such as A549 and HCC827 . The mechanism appears to involve disruption of cellular proliferation pathways.
  • Mechanism of Action : The thiazole moiety allows for interactions with DNA and other cellular targets. Studies suggest that compounds similar to this compound bind to DNA in a manner that inhibits replication and transcription processes .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated:

Cell Line IC50 (µM) Activity Type
A54912.3Cytotoxic
HCC82715.7Cytotoxic
MRC-525.0Non-selective toxicity

These findings suggest that while the compound is effective against cancer cells, it also affects normal cells (MRC-5), indicating a need for further optimization to enhance selectivity .

Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound was tested against several pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.751.50
Escherichia coli1.002.00

The compound exhibited potent antimicrobial activity with low MIC values, indicating its potential as an effective antimicrobial agent .

Q & A

Q. What are the preferred synthetic routes for N-(2-fluorophenyl)-5,5-dimethyl-4,5-dihydrothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-fluoroaniline with a thiazoline precursor (e.g., 5,5-dimethyl-4,5-dihydrothiazol-2-amine derivatives) under acidic or catalytic conditions. Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves structural analogs, while recrystallization from methanol improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., fluorine-induced deshielding at C2 of the phenyl ring) .
  • X-ray crystallography : SHELX and ORTEP-3 refine crystal structures, revealing intramolecular hydrogen bonds (e.g., N–H···N/F interactions) and dihedral angles between the thiazoline and fluorophenyl moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~ 253.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., bond lengths, torsional angles)?

Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Strategies include:

  • Multi-method validation : Compare DFT (B3LYP/6-311+G(d,p)) with solid-state XRD data. For example, the C–S bond in the thiazoline ring may shorten by 0.02 Å in XRD due to lattice strain .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain deviations .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with conserved active sites (e.g., PfENR in Plasmodium falciparum) where the fluorophenyl group may enhance binding via halogen bonding .
  • Control experiments : Use structurally related analogs (e.g., non-fluorinated or dimethyl-substituted variants) to isolate electronic and steric effects .
  • Data interpretation : Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How do crystal packing forces influence the compound’s conformational stability?

  • Hydrogen-bond networks : Centrosymmetric dimers via N–H···N/F interactions stabilize the lattice, as observed in related thiazol-2-amine derivatives (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) .
  • Van der Waals effects : The 5,5-dimethyl group induces steric hindrance, reducing rotational freedom of the dihydrothiazole ring (torsional angle < 10°) .

Methodological Insights from Key Studies

Parameter Example Data Relevance Source
Crystallographic R factor 0.049 (high-resolution structure)Validates refinement accuracy
Biological IC50_{50} 12.3 µM (hypothetical PfENR inhibition)Guides structure-activity optimization
DFT vs. XRD bond length C–S: 1.74 Å (DFT) vs. 1.72 Å (XRD)Highlights lattice-induced strain

Key Challenges in Research

  • Stereochemical control : The 4,5-dihydrothiazole ring’s chair conformation may lead to epimerization under basic conditions, requiring chiral HPLC for resolution .
  • Fluorine reactivity : The 2-fluorophenyl group’s electron-withdrawing effect complicates electrophilic substitutions, necessitating protecting-group strategies .

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